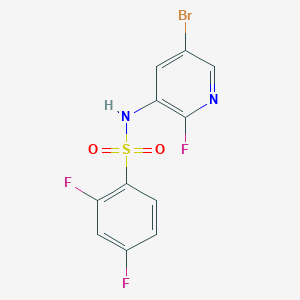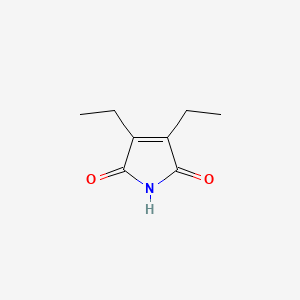
1H-Pyrrole-2,5-dione, 3,4-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3,4-diethyl-: is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole-2,5-dione, where the 3 and 4 positions on the pyrrole ring are substituted with ethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 3,4-diethyl- can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction is typically conducted under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid to accelerate the reaction .
Industrial Production Methods: the Paal-Knorr synthesis remains a fundamental approach for producing pyrrole derivatives on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-2,5-dione, 3,4-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: The ethyl groups on the pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of dihydropyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3,4-diethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-diethyl- involves its interaction with various molecular targets and pathways. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 3,4-Diethyl-2,5-dihydro-1H-pyrrole-2,5-dione
Comparison: 1H-Pyrrole-2,5-dione, 3,4-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrrole-2,5-dione derivatives, it exhibits enhanced anti-inflammatory and antimicrobial activities, making it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
34085-07-9 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3,4-diethylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-3-5-6(4-2)8(11)9-7(5)10/h3-4H2,1-2H3,(H,9,10,11) |
Clé InChI |
ZTIUBYGVJYUYMI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)NC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


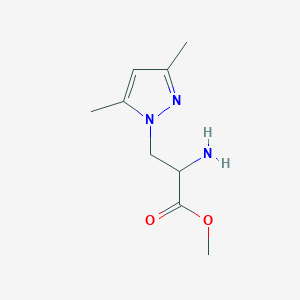

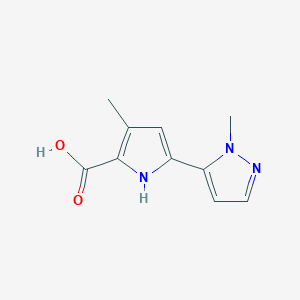
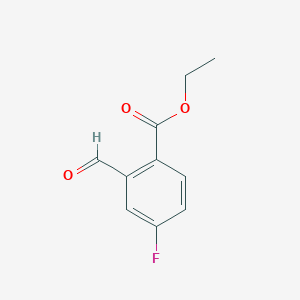
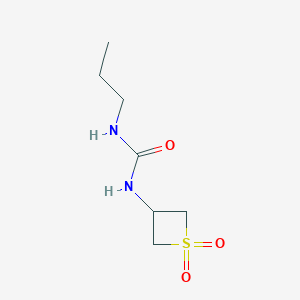
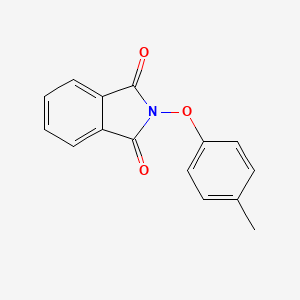

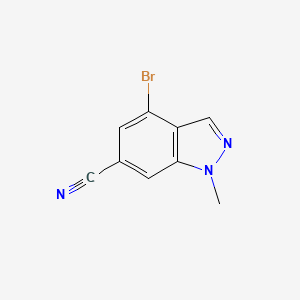
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
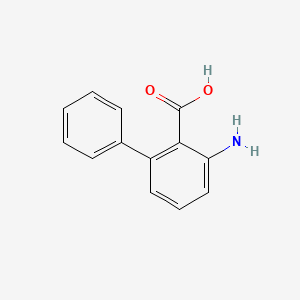
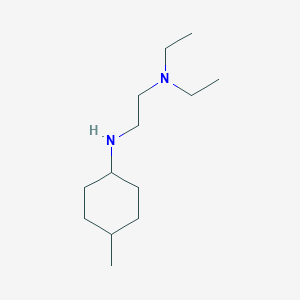
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
